1-Ethynyl-N-methylcyclohexylamine
Description
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-ethynyl-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-9(10-2)7-5-4-6-8-9/h1,10H,4-8H2,2H3 |
InChI Key |
HPGKCCHSPWZPQP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-Ethynyl-N-methylcyclohexylamine to structurally related amines and cyclohexane derivatives, leveraging data from the provided evidence.
Structural and Functional Group Comparisons
Key Observations :
- Compared to tertiary amines like N-Cyclohexyl-N-ethylcyclohexylamine, the secondary amine in the target compound may exhibit higher basicity and nucleophilicity .
Physicochemical Properties
Key Observations :
- The ethynyl group likely reduces boiling points compared to bulkier analogs (e.g., N-Cyclohexyl-N-ethylcyclohexylamine) due to decreased molecular weight but increases flammability risks .
- The combination of amine and alkyne groups in the target compound may enhance its utility in catalytic cross-coupling reactions or as a ligand in coordination chemistry.
Preparation Methods
Hydrogenation of Methylaniline
N-Methylcyclohexylamine is synthesized via catalytic hydrogenation of methylaniline (N-methylaniline) over nickel or palladium catalysts under high-pressure hydrogen (3–4.5 MPa) at 130–160°C. Typical yields exceed 90%, with platinum on carbon (Pt/C) and sodium hydroxide enhancing selectivity.
Reaction Conditions
Reductive Amination of Cyclohexanone
Cyclohexanone reacts with methylamine under hydrogenation conditions, facilitated by palladium or nickel catalysts, to form N-methylcyclohexylamine. This method avoids harsh reagents and achieves near-quantitative yields.
Representative Protocol
-
Cyclohexanone (1 mol), methylamine (1.2 mol), Pd/C (5 wt%), NaOH (1 mol)
-
H₂ pressure: 3 MPa, 140°C, 6 hours
Introducing the Ethynyl Group via Sonogashira Coupling
The ethynyl moiety is introduced through palladium- or nickel-catalyzed cross-coupling reactions. Key strategies include:
Palladium-Catalyzed Sonogashira Coupling
A halogenated N-methylcyclohexylamine derivative (e.g., 1-bromo-N-methylcyclohexylamine) reacts with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd/Cu catalysis.
Optimized Conditions
-
Substrate: 1-Bromo-N-methylcyclohexylamine (1 equiv)
-
Alkyne: Ethynyltrimethylsilane (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (2 mol%), CuI (5 mol%)
-
Base: Triethylamine (5 equiv)
-
Solvent: THF, 80°C, 12 hours
Mechanistic Insight
The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C(sp³)–C(sp) bond.
Nickel-Catalyzed Deaminative Coupling
Recent advances in nickel catalysis enable deaminative coupling of alkylamines with alkynes. N-Methylcyclohexylamine is converted to a pyridinium salt, which undergoes nickel-catalyzed coupling with terminal alkynes.
Protocol
-
Quaternization : N-Methylcyclohexylamine + 2,4,6-Triphenylpyrylium tetrafluoroborate → Pyridinium salt.
-
Coupling : Pyridinium salt (1 equiv), phenylacetylene (1.2 equiv), NiCl₂ (5 mol%), ligand L4 (6 mol%), K₃PO₄ (2 equiv), DMF, 100°C, 24 hours.
Reductive Amination of Ethynylcyclohexanone
An alternative route involves reductive amination of 1-ethynylcyclohexanone with methylamine.
Synthesis of 1-Ethynylcyclohexanone
Cyclohexanone undergoes ethynylation via nucleophilic addition of lithium acetylide:
Reductive Amination
1-Ethynylcyclohexanone reacts with methylamine under hydrogenation:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sonogashira Coupling | High functional group tolerance | Requires halogenated precursor | 70–85% |
| Nickel Deaminative | Avoids pre-functionalization | Multi-step quaternization | 65–78% |
| Reductive Amination | Direct route from ketones | Sensitive to alkyne stability under H₂ | 60–70% |
Challenges and Optimization Strategies
-
Halogenation Selectivity : Direct bromination of N-methylcyclohexylamine at the 1-position remains challenging. Directed ortho-metalation (DoM) using directing groups (e.g., amides) may improve regioselectivity.
-
Alkyne Stability : Ethynyl groups are prone to polymerization under basic conditions. Adding radical inhibitors (e.g., BHT) enhances stability.
-
Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) enable recycling, reducing costs .
Q & A
Q. What are the recommended safety protocols for handling 1-Ethynyl-N-methylcyclohexylamine in laboratory settings?
Researchers must wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills should be neutralized with appropriate absorbents, and waste must be stored separately for professional disposal . Always review the compound’s Safety Data Sheet (SDS) for hazard-specific guidance, such as first-aid measures for accidental exposure .
Q. How can researchers optimize the synthesis of this compound to achieve higher yields?
Key parameters include maintaining strict temperature control (e.g., 0–5°C for exothermic steps) and using inert atmospheres (argon/nitrogen) to prevent oxidation. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to minimize side products. Adjusting pH during intermediate steps (e.g., amine protection/deprotection) can also improve purity .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexylamine backbone and ethynyl substituent. Fourier-Transform Infrared (FTIR) spectroscopy can confirm functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while UV/Vis (e.g., λmax ~255 nm) aids in purity assessment .
Advanced Research Questions
Q. How should researchers address discrepancies in reported pharmacological activity data for this compound across studies?
Conduct a meta-analysis using heterogeneity metrics like I² to quantify variability. If I² >50%, consider subgroup analyses (e.g., dose-dependent effects) or random-effects models to account for between-study differences . Validate findings with independent in vitro assays under standardized conditions (e.g., cell line consistency, controlled pH/temperature) .
Q. What methodologies are recommended for assessing the environmental impact of this compound during disposal?
Follow EPA guidelines for hazardous waste, including biodegradability testing (e.g., OECD 301) and ecotoxicity assays (e.g., Daphnia magna LC50). Partner with certified waste management services to ensure compliance with local regulations. Stability studies under varying pH and light conditions can predict environmental persistence .
Q. How can computational modeling enhance the understanding of this compound’s receptor-binding mechanisms?
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., serotonin or dopamine transporters). Pair this with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro competitive binding assays .
Q. What strategies improve the reproducibility of pharmacokinetic studies involving this compound?
Standardize protocols for administration routes (e.g., intravenous vs. oral), use high-purity batches (≥98%), and employ LC-MS/MS for precise plasma concentration measurements. Include positive controls (e.g., structurally similar analogs) and validate assays across multiple laboratories .
Methodological Considerations
- Data Presentation : Use tables to compare synthetic yields under varying conditions (e.g., temperature, catalyst load) and graphs (e.g., dose-response curves) for pharmacological data. Apply statistical tests (e.g., ANOVA) with p-values and confidence intervals .
- Critical Analysis : Discuss limitations, such as solvent effects in synthesis or species-specific differences in biological assays. Cross-reference findings with structurally analogous compounds (e.g., N-methylcyclohexylamine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
